molecular formula C5H8F4O B13188862 4,4,5,5-Tetrafluoropentan-1-ol

4,4,5,5-Tetrafluoropentan-1-ol

Cat. No.: B13188862
M. Wt: 160.11 g/mol
InChI Key: XXBFJYFFRJLRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetrafluoropentan-1-ol is an organic compound with the molecular formula C5H8F4O It is a fluorinated alcohol, which means it contains fluorine atoms attached to a carbon chain with a hydroxyl group (-OH) at one end

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,5,5-Tetrafluoropentan-1-ol can be synthesized through several methods. One common approach involves the catalytic oxidation of 1,1,1,2,2-pentafluoropentane in the presence of a supported noble metal composite catalyst, a solvent, and an oxidant. The solvents used can include water, acetonitrile, isopropanol, dimethylformamide, and N-methylpyrrolidone. The oxidants can be organic peroxides such as cumene hydroperoxide, tert-butyl hydroperoxide, acetyl peroxide, benzoyl peroxide, dibenzoyl peroxide, cyclohexanone peroxide, iodosobenzene (PhIO), and m-chloroperbenzoic acid .

Industrial Production Methods

The industrial production of this compound typically involves large-scale catalytic oxidation processes. These processes are designed to be efficient and cost-effective, utilizing readily available raw materials and catalysts to produce the compound in high yields.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetrafluoropentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different fluorinated alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, chromium trioxide, and hydrogen peroxide for oxidation reactions. Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions. Substitution reactions often require nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4,4,5,5-tetrafluoropentan-2-one, while reduction can produce 4,4,5,5-tetrafluoropentane.

Scientific Research Applications

4,4,5,5-Tetrafluoropentan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4,5,5-tetrafluoropentan-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetrafluoropentan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This combination of features gives it distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H8F4O

Molecular Weight

160.11 g/mol

IUPAC Name

4,4,5,5-tetrafluoropentan-1-ol

InChI

InChI=1S/C5H8F4O/c6-4(7)5(8,9)2-1-3-10/h4,10H,1-3H2

InChI Key

XXBFJYFFRJLRKH-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)F)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.